Z-D-Arg(NO2)-OH
Description
The Role of Protecting Groups in Peptide Synthesis
In peptide synthesis, the α-amino group of one amino acid is coupled to the carboxylic acid group of another. To ensure the reaction proceeds in the intended direction, the α-amino group of the incoming amino acid is "protected" to reduce its nucleophilicity. wiley-vch.de Simultaneously, any reactive functional groups in the amino acid side chains must also be protected to prevent them from interfering with the coupling reaction. peptide.com
Arginine possesses a highly basic and nucleophilic guanidino group in its side chain, which necessitates robust protection. issuu.com The nitro (NO2) group is a well-established protecting group for this purpose, particularly within the Boc/Bzl strategy of peptide synthesis. peptide.comresearchgate.net It effectively deactivates the guanidino group, is stable to many reagents used during synthesis, and can be removed later under specific conditions, such as catalytic hydrogenation. peptide.com
The benzyloxycarbonyl (Z or Cbz) group on the α-amino position of Z-D-Arg(NO2)-OH is a foundational protecting group in peptide chemistry, particularly for solution-phase synthesis. peptide.comresearchgate.net Its stability under various conditions and the relatively clean methods for its removal have made it a staple in the field. wiley-vch.de Therefore, this compound is a fully equipped building block, ready for incorporation into a peptide chain where a D-arginine residue is desired. The use of the D-isomer is a common tactic to create peptides with enhanced stability against proteases, enzymes that typically cleave peptide bonds adjacent to L-amino acids. issuu.comchemsrc.com
Historical Perspectives on the Research Application of Z-Protected Arginine Derivatives
The history of this compound is rooted in the revolutionary development of protecting groups for peptide synthesis. In 1932, Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z) group, a breakthrough that for the first time allowed for the controlled, stepwise synthesis of peptides. researchgate.netrsc.org The Z group's reliability contributed to its widespread and lasting utility in the field. wiley-vch.de
As chemists began to synthesize more complex peptides, the challenge of protecting the diverse functionalities of amino acid side chains came to the forefront. The arginine side chain proved particularly challenging, leading to the adoption of the nitro group for its protection. The combination of Nα-Z and side-chain NO2 protection became a classic strategy.
Z-protected arginine derivatives, including both L- and D-isomers, were employed as key intermediates in the synthesis of biologically active peptides. Research shows that peptide fragments like Z-Leu-Leu-Arg(NO2)-H were synthesized using Z-protected nitroarginine (B1678959) precursors, demonstrating their utility in building larger, more complex molecules. thieme-connect.de While newer, orthogonal protecting group strategies like Fmoc/tBu have become dominant for solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant for solution-phase methods and in the synthesis of specific peptide fragments. peptide.comsigmaaldrich.com The continued availability and use of this compound underscores its enduring role in creating specialized peptides, particularly those designed for increased metabolic stability or for probing the structural requirements of biological interactions. issuu.comchemsrc.com
Properties
Molecular Formula |
C14H19N5O6 |
|---|---|
Molecular Weight |
353.34 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Z D Arg No2 Oh
Strategies for the Preparation of Z-D-Arg(NO2)-OH
The synthesis of this compound is a multi-step process that requires careful protection of the reactive functional groups of D-arginine to ensure regioselectivity.
Solution-phase synthesis is the predominant method for preparing this compound. The general approach involves the protection of the guanidino group of D-arginine with a nitro group, followed by the introduction of the benzyloxycarbonyl (Z) protecting group at the α-amino terminus.
The process typically starts with D-arginine, where the highly basic guanidino side chain is first modified. This is followed by the reaction of the α-amino group with benzyl (B1604629) chloroformate under basic conditions to install the Z-group. The use of Z-protected nitroarginine (B1678959) is a well-established strategy in solution-phase peptide manufacturing. cpcscientific.com For instance, in the synthesis of peptide fragments, a protected arginine derivative like Boc-Arg(NO2)-OH can be activated to a mixed acid anhydride (B1165640) using isobutyl chloroformate and N-methylmorpholine before coupling, a technique also applicable to Z-protected variants. google.com
The nitro group serves as a semi-permanent protecting group for the guanidino function of arginine. acs.org Its introduction was first described by Bergmann and colleagues. mdpi.com The strong electron-withdrawing nature of the NO2 group significantly reduces the pKa of the guanidino moiety from approximately 12.5 to a much lower value, thereby suppressing its high basicity and nucleophilicity during subsequent synthetic steps. mdpi.comCurrent time information in Bangalore, IN.
Solution-Phase Synthesis Approaches for the Compound
Chemical Modifications and Derivatizations of the this compound Scaffold for Research
This compound is a versatile starting material for the synthesis of more complex molecules, primarily peptides. Its functional groups—the carboxyl terminus, the Z-group, and the nitroguanidino moiety—can be selectively targeted for chemical transformations.
The primary chemical transformation involving the carboxyl group of this compound is amide bond formation, commonly known as peptide coupling. To achieve this, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by an amine. Several methods are employed for this activation in solution-phase synthesis.
One common approach is the mixed anhydride method . This involves reacting this compound with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. google.com The resulting mixed anhydride is highly reactive and readily couples with the amino group of another amino acid or peptide fragment. thieme-connect.de
Another widely used strategy involves coupling reagents . Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or more advanced reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with HOBt (1-hydroxybenzotriazole) facilitate the direct coupling of the carboxylic acid with an amine. cpcscientific.comnih.gov For example, Boc-L-Arg(NO2)-OH has been coupled with N-Boc-ethylenediamine using HBTU and HOBt, a reaction pathway directly analogous for the Z-D-isomer. nih.gov These reactions are central to elongating a peptide chain from the C-terminus of the arginine derivative.
Table 1: Common Methods for Carboxyl Terminus Activation of this compound
| Activation Method | Typical Reagents | Application Example |
|---|---|---|
| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine | Coupling of Z-Leu-Leu-OH with Arg(NO2)-H. thieme-connect.de |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC), N-hydroxy-5-norbornene-endo-2,3-dicarboxyimide (HONB) | Condensation of peptide fragments in leuprolide synthesis. cpcscientific.com |
| Phosphonium/Uronium Salts | HBTU, HOBt, Tertiary Base (e.g., DIEA) | Coupling of Boc-L-Arg(NO2)-OH with an amine. nih.gov |
The benzyloxycarbonyl (Z or Cbz) group is a foundational Nα-protecting group in peptide chemistry, valued for its stability under a variety of conditions. bachem.comwiley-vch.de The most common and mildest method for its removal is catalytic hydrogenation . nih.govorganic-chemistry.org
This transformation is typically carried out by stirring the Z-protected compound in a suitable solvent (e.g., methanol, THF) under an atmosphere of hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C). thieme-connect.de The reaction cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene (B28343) as byproducts. This method is highly efficient and clean. For instance, the Z group on Z-Leu-Leu-Arg(NO2)-H semicarbazone can be removed via catalytic hydrogenation to yield the deprotected peptide. thieme-connect.de
Alternatively, the Z group can be cleaved under strongly acidic conditions, such as treatment with hydrogen bromide (HBr) in glacial acetic acid, though this method is harsher and less chemoselective than hydrogenolysis. cpcscientific.combachem.com
The nitroguanidino group is primarily involved in deprotection reactions to unveil the natural guanidino side chain of arginine at a late stage of a synthesis. Similar to the Z-group, catalytic hydrogenation is a method used for removing the nitro group. mdpi.com However, this can require longer reaction times or more forceful conditions compared to Z-group removal, and can sometimes lead to side reactions if other reducible groups are present. mdpi.com
A more selective chemical reduction can be achieved using reagents like tin(II) chloride (SnCl2) in an acidic medium or titanium(III) chloride (TiCl3). cpcscientific.commdpi.com More recently, sodium borohydride (B1222165) (NaBH4) in the presence of a metal catalyst has been reported as a method for the deprotection of Nω-nitro-arginine that is orthogonal to the Z-group, meaning it can selectively remove the nitro group without affecting the Z-group. researchgate.net
Beyond deprotection, the inherent reactivity of the nitroguanidino group has been studied. Under low-energy collision-induced dissociation (CID) in mass spectrometry, protonated nitroarginine undergoes a characteristic homolytic cleavage of the N-N bond to expel a nitrogen dioxide radical (NO2•). nih.govunimelb.edu.au This fragmentation pathway highlights the unique electronic nature and bond strengths within the nitroguanidino 'explosophore'. nih.gov
Table 2: Summary of Deprotection Methods for Functional Groups in this compound
| Protecting Group | Functional Group | Primary Deprotection Method | Reagents |
|---|---|---|---|
| Benzyloxycarbonyl (Z) | α-Amino | Catalytic Hydrogenolysis | H2, Pd/C |
| Benzyloxycarbonyl (Z) | α-Amino | Strong Acidolysis | HBr in Acetic Acid |
| Nitro (NO2) | ω-Guanidino | Catalytic Hydrogenation | H2, Catalyst (e.g., Pd black) mdpi.com |
Transformations Involving the Benzyloxycarbonyl (Z) Protecting Group
Stability and Reactivity Profiles of this compound in Synthetic Environments
The utility of a protected amino acid in peptide synthesis is fundamentally determined by its stability under various reaction conditions and the specific reactivity that allows for its selective deprotection. This compound, which features a benzyloxycarbonyl (Z) group protecting the α-amino group and a nitro (NO2) group protecting the side-chain guanidino function, presents a distinct profile in synthetic environments. The strong electron-withdrawing character of the NO2 group significantly lowers the basicity of the guanidino group (pKa ≈ 12.5), thereby modulating its reactivity and preventing unwanted side reactions. nih.gov
Stability of the Nitro (NO2) Protecting Group
The nitro group as a protecting agent for arginine's side chain has demonstrated considerable stability in conditions frequently encountered during peptide synthesis. This stability is crucial for minimizing side reactions, most notably the formation of δ-lactam, which is a severe issue during the incorporation of arginine residues in peptide chains. nih.govresearchgate.net
Research has shown that the nitro-protected arginine derivative, Fmoc-Arg(NO2)-OH, is remarkably stable in common solvents used in Solid-Phase Peptide Synthesis (SPPS). nih.gov Studies monitoring its integrity over time have provided clear evidence of its robustness.
| Solvent | Conditions | Observation | Source |
|---|---|---|---|
| DMF (0.2 M) | Room Temperature | No degradation observed over a 10-day period. | nih.govresearchgate.net |
| NBP (0.2 M) | Room Temperature | No degradation observed over a 10-day period. | nih.govresearchgate.net |
| DMF with OxymaPure | 45 °C | Showed total stability under conditions commonly used for coupling in SPPS. | nih.gov |
| NBP with OxymaPure | 45 °C | Showed total stability under conditions commonly used for coupling in SPPS. | nih.gov |
This high degree of stability ensures the integrity of the arginine side-chain throughout multiple synthesis cycles, which may involve basic conditions for Fmoc group removal or elevated temperatures during coupling steps. nih.goviris-biotech.de The nitro group's stability under acidic conditions used for Boc group cleavage also allows for its use in orthogonal protection schemes. researchgate.net
Reactivity and Deprotection Methods
The reactivity of this compound is characterized by the distinct methods required to cleave the N-α-Z group and the side-chain NO2 group. This differential reactivity is essential for controlled peptide elongation and final deprotection.
N-α-Benzyloxycarbonyl (Z) Group Removal: The Z group is a well-established protecting group in peptide chemistry, typically removed under neutral conditions via catalytic hydrogenolysis. researchgate.netgoogle.com This method preserves the integrity of many other protecting groups, including the side-chain nitro group.
Side-Chain Nitro (NO2) Group Removal: The cleavage of the nitro group from the guanidino moiety requires reductive methods. nih.gov Its stability to acid and base makes it orthogonal to many other protecting groups used in peptide synthesis, such as Boc and Fmoc. researchgate.nettcichemicals.com Several methods have been developed for its removal.
| Reagent/Method | Conditions | Application Notes | Source |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., 10% Pd/C) | H2 gas, often in MeOH with aq. HCl | A classical method for NO2 group reduction. Used in the synthesis of peptide semicarbazones. | nih.govthieme-connect.de |
| Stannous Chloride (SnCl2) | Mild acid (aq. HCl) in 2-MeTHF at 55 °C | Effective for on-resin cleavage, offering a straightforward removal method without catalytic hydrogenation. | nih.govresearchgate.net |
| Titanium Trichloride (TiCl3) | - | An alternative reducing agent proposed for nitro group removal. | nih.gov |
| Sonochemistry | In conjunction with chemical reagents (e.g., SnCl2) | Significantly accelerates the removal reaction, particularly in sequences where removal is otherwise inefficient. | nih.govresearchgate.net |
The development of on-resin cleavage methods using reagents like SnCl2 has revitalized interest in the nitro group, providing a practical and efficient pathway for its removal under conditions that are compatible with solid-phase synthesis. nih.gov The reactivity of the nitroarginine derivative has also been exploited in solution-phase synthesis, for example, in the preparation of peptide aldehydes like Z-Leu-Leu-Arg(NO2)-H via mixed anhydride coupling. thieme-connect.de
Advanced Research Applications in Peptide Synthesis
Role of Z-D-Arg(NO2)-OH as a Protected Arginine Building Block in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. thermofisher.com To prevent undesirable side reactions, the reactive functional groups of the amino acids, including the α-amino group and any reactive side chains, must be masked with protecting groups. polypeptide.comiris-biotech.de this compound is employed as a protected form of arginine, where the Z-group temporarily protects the α-amino group and the nitro group semi-permanently protects the nucleophilic guanidino side chain. cymitquimica.compeptide.com
An orthogonal protection strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others by using distinct chemical deprotection mechanisms. organic-chemistry.orgresearchgate.netub.edu This approach provides precise control over which part of the molecule reacts at each stage. researchgate.net The Z/NO2 protection scheme of this compound can be integrated into broader orthogonal strategies, particularly in solution-phase synthesis or fragment condensation approaches. peptide.comlookchem.com
The Z-group is typically cleaved by catalytic hydrogenation, while the nitro group can also be removed by hydrogenation or by chemical reduction. lookchem.commdma.ch This is orthogonal to the widely used Fmoc/tBu strategy, where the Fmoc group is removed by a base (like piperidine) and tBu-based side-chain protecting groups are removed by a moderately strong acid (like trifluoroacetic acid, TFA). iris-biotech.deresearchgate.net It is also orthogonal to Boc-based side chain protection, which requires strong acids like HF for cleavage. peptide.com The stability of the nitro group to both the basic conditions used for Fmoc removal and the acidic conditions of TFA cleavage makes it a viable, albeit less common, choice in certain Fmoc-SPPS schemes, especially when a final, non-acidolytic deprotection step is desired. peptide.comnih.gov
Table 1: Evaluation of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Protected Functionality | Cleavage Conditions | Stability | Orthogonality with Arg(NO2) |
|---|---|---|---|---|
| Benzyloxycarbonyl (Z) | α-Amino, Side-chain Amino (Lys) | Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acid (HBr/AcOH) | Stable to mild acid and base | No, as both are often removed by hydrogenation. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amino | 20% Piperidine in DMF | Stable to acid and hydrogenation | Yes |
| tert-Butoxycarbonyl (Boc) | α-Amino, Side-chain Amino (Lys) | Strong Acid (e.g., TFA, HF) | Stable to base and hydrogenation | Yes |
| tert-Butyl (tBu) | Side-chain Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr) | Strong Acid (e.g., TFA) | Stable to base and hydrogenation | Yes |
| Nitro (NO2) | Arginine Side-chain | Catalytic Hydrogenation, Chemical Reduction (e.g., SnCl₂, TiCl₃) | Stable to strong acids (TFA, HF) and bases (piperidine) | N/A |
Research has shown that the strongly electron-withdrawing nature of the nitro group on the guanidino function significantly reduces its nucleophilicity. nih.govsemanticscholar.org This electronic effect suppresses the intramolecular attack on the activated carboxyl group, thereby minimizing δ-lactam formation. nih.govmdpi.com Comparative studies have demonstrated that Fmoc-Arg(NO2)-OH exhibits a much lower tendency to form the δ-lactam compared to the more commonly used Fmoc-Arg(Pbf)-OH, especially in solvents like N-Butylpyrrolidinone (NBP). nih.govrsc.org This makes the nitro-protected arginine an advantageous building block for sequences where arginine incorporation is problematic or when aiming for higher purity of the crude peptide. nih.gov
Orthogonal Protection Strategies and Their Evaluation in SPPS
Deprotection Strategies for the Nitroguanidino Group in Synthesized Peptides
The final step in synthesizing an arginine-containing peptide using a nitro-protected precursor is the removal of the NO2 group to reveal the native guanidino function. The robustness of the nitro group necessitates specific and potent reductive methods. peptide.comnih.gov
Catalytic hydrogenation is a classic and effective method for the deprotection of nitroarginine (B1678959) residues. nih.govsemanticscholar.org This technique typically involves treating the peptide with a hydrogen source in the presence of a metal catalyst.
Catalysts and Conditions: A range of catalysts can be used, with palladium black or palladium on carbon (Pd/C) being common choices. mdma.chnih.gov The reaction is often carried out in a solvent that can dissolve the peptide, such as formic acid, which can also serve as the hydrogen donor in a process known as catalytic transfer hydrogenation. mdma.ch
Challenges: While effective, this method has drawbacks. It can be difficult to implement for peptides containing multiple Arg(NO2) residues, sometimes leading to long reaction times and potential degradation of the target peptide. nih.gov A significant side reaction is the potential for over-reduction, such as the saturation of aromatic rings in tryptophan or phenylalanine residues. nih.gov Furthermore, the heterogeneous nature of the catalyst can sometimes lead to incomplete reactions or difficulties in laboratory settings not specialized in organic chemistry. nih.govsemanticscholar.org
To overcome the limitations of catalytic hydrogenation, various chemical reducing agents have been explored for nitro group removal. nih.govsemanticscholar.org These methods offer alternative selectivity and can often be performed under milder or more controlled conditions.
Stannous Chloride (SnCl2): Reduction by stannous chloride (tin(II) chloride) in an acidic medium is a well-established method for converting aromatic nitro compounds to anilines and has been adapted for nitroarginine deprotection. peptide.comsemanticscholar.org Recent research has optimized this method for SPPS, allowing for the on-resin deprotection of the nitro group. nih.govsemanticscholar.org Optimal conditions were found to be 2 M SnCl2 in the green solvent 2-MeTHF with aqueous HCl at 55 °C. nih.govresearchgate.net This on-resin approach is advantageous as it simplifies the final purification process. The efficiency of the removal can be sequence-dependent. nih.gov
Titanium(III) Chloride (TiCl3): TiCl3 has also been proposed as a selective reducing agent for nitroarginyl peptides. nih.gov It provides another option for chemical reduction, expanding the toolkit available to peptide chemists.
Table 2: Representative Conditions for Chemical Deprotection of Arg(NO2)
| Reagent | Conditions | Application | Reference |
|---|---|---|---|
| SnCl₂ | 2 M SnCl₂, 0.04 M Phenol, 0.2 M aq HCl in 2-MeTHF, 55 °C | On-resin deprotection of peptide sequences | nih.govresearchgate.net |
| SnCl₂ | Acidic aqueous ethanol (B145695) | Reduction of nitroarenes | semanticscholar.org |
| TiCl₃ | Not specified in detail in provided context | Selective reduction of nitroarginyl peptides | nih.gov |
| NaBH₄ | NaBH₄, metal ion catalyst (e.g., copper complex), ethanol | Solution-phase deprotection, orthogonal to Z-group | lookchem.comresearchgate.net |
To accelerate slow reactions and improve efficiency, researchers have turned to alternative energy sources like ultrasound (sonochemistry) and microwaves.
Sonochemistry: The application of ultrasound can significantly enhance the rate of chemical reactions. In the context of nitroarginine deprotection, sonochemistry has been shown to facilitate the SnCl2-mediated removal of the NO2 group. nih.govsemanticscholar.orgnih.gov For peptide sequences where the standard SnCl2 reduction is slow or inefficient, the use of ultrasound can accelerate the deprotection, leading to complete removal in a shorter timeframe. nih.gov This effect is attributed to the acoustic cavitation generated by ultrasound, which promotes mass transfer and can create localized high-temperature and high-pressure zones. nih.gov
Microwave-Assisted Methods: Microwave irradiation has become a powerful tool in organic synthesis, including peptide synthesis, for its ability to rapidly heat reactions. biotage.commdpi.com Microwave-assisted reduction of nitro groups has been demonstrated, often in conjunction with specific catalytic systems. researchgate.net While direct application to this compound deprotection is an area of ongoing research, the principle of using microwave energy to accelerate the reduction process holds promise for overcoming kinetic barriers and shortening reaction times, particularly for difficult sequences. biotage.comresearchgate.net The combination of microwave heating and sonochemistry is also an emerging area that could offer synergistic effects. nih.govmdpi.com
Chemical Reduction Approaches (e.g., SnCl2, TiCl3) for Deprotection
Assessment of Coupling Efficiency and Stereochemical Integrity in this compound-Mediated Peptide Elongation
The successful incorporation of amino acid derivatives into a growing peptide chain is contingent on two primary factors: high coupling efficiency and the preservation of stereochemical integrity. The use of N-alpha-Benzyloxycarbonyl-N'-nitro-D-arginine (this compound) in peptide synthesis necessitates a thorough evaluation of these parameters. The nitro (NO₂) group for side-chain protection on arginine offers distinct advantages in improving coupling efficiency by mitigating a common side reaction, while the N-terminal benzyloxycarbonyl (Z) group requires careful selection of coupling conditions to prevent racemization.
Coupling Efficiency and the Role of the Nitro Protecting Group
Research into the behavior of nitro-protected arginine, specifically Fmoc-L-Arg(NO₂)-OH, provides critical insights that are applicable to its Z-D-analogue. A 2020 study published in the International Journal of Molecular Sciences compared the propensity for δ-lactam formation among different side-chain protected arginine derivatives. uni-kiel.decymitquimica.commdpi.com The findings demonstrate that the electron-withdrawing nature of the NO₂ group significantly deactivates the guanidino side chain, making it less nucleophilic and thus drastically reducing the rate of δ-lactam formation compared to other common protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and (Boc)₂ (di-tert-butoxycarbonyl). cymitquimica.commdpi.com
The study showed that after activating the protected arginine derivatives with DIC/Oxyma, the Fmoc-Arg(NO₂)-OH analogue exhibited the least tendency to form the unwanted δ-lactam. cymitquimica.commdpi.com While Fmoc-Arg(Pbf)-OH eventually achieved a high coupling efficiency (>99%), it showed a greater and faster formation of δ-lactam. cymitquimica.commdpi.com In contrast, Fmoc-Arg(Boc)₂-OH showed rapid δ-lactam formation, which resulted in a very low coupling efficiency of only 28%. cymitquimica.commdpi.com
This inherent stability of the nitro-protected side chain ensures that a higher concentration of the activated amino acid is available for the desired peptide bond formation, leading to higher coupling yields in a shorter time frame.
Table 1: Comparative Coupling Efficiency of Arginine Derivatives (Data adapted from Fmoc-L-Arg(X)-OH studies)
| Protected Arginine Derivative | Coupling Efficiency (after 120 min) | Key Side Reaction | Observations |
| Fmoc-Arg(NO₂)-OH | >99% | Minimal δ-lactam formation | The NO₂ group effectively suppresses intramolecular cyclization, preserving the activated amino acid for coupling. cymitquimica.commdpi.com |
| Fmoc-Arg(Pbf)-OH | >99% | Significant δ-lactam formation | Achieves high efficiency but with considerable loss of reagent to side-product formation. cymitquimica.commdpi.com |
| Fmoc-Arg(Boc)₂-OH | 28% | Rapid and extensive δ-lactam formation | The high rate of the side reaction severely compromises the coupling yield. cymitquimica.commdpi.com |
Note: This data is from studies on Fmoc-L-Arg analogues but illustrates the superior performance of the NO₂ side-chain protection in preventing yield-reducing side reactions.
Stereochemical Integrity and Racemization Control
Preserving the stereochemical integrity of the chiral α-carbon is critical during peptide synthesis. Racemization can occur when the carboxylic acid of the N-protected amino acid is activated, proceeding through the formation of an oxazolone (B7731731) intermediate. uni-kiel.de While the D-configuration of Z-D-Arg(NO₂)-OH is desired, its racemization to the L-form would result in a diastereomeric impurity that is often difficult to separate from the target peptide.
The N-alpha-benzyloxycarbonyl (Z) protecting group, while foundational in peptide chemistry, is generally considered to pose a higher risk of racemization compared to the Fmoc group, especially when strong activating agents are used without suppressants. rsc.org Therefore, the choice of coupling reagent and additives is paramount when using Z-D-Arg(NO₂)-OH.
Modern coupling strategies offer robust methods to ensure epimerization is minimized:
Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice. luxembourg-bio.compeptide.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species and effectively suppresses the formation of the oxazolone. uni-kiel.depeptide.com
Coupling Reagents: The selection of the coupling reagent itself plays a crucial role. While classic carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) require an additive like HOBt for effective racemization suppression, certain modern onium salt reagents are formulated for low-racemization couplings. bachem.com For particularly challenging couplings, reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have demonstrated a remarkable resistance to racemization and are recommended for sensitive amino acids. luxembourg-bio.combachem.com
Research on the synthesis of a kyotorphin (B1673678) derivative highlighted that when coupling an N-acylated tyrosine to an arginine amide, significant racemization occurred with standard methods, but the use of DEPBT reduced racemization to non-detectable levels. luxembourg-bio.com
Table 2: Influence of Coupling Methods on Stereochemical Integrity
| Coupling Reagent/System | General Impact on Racemization | Recommended Use with Z-D-Arg(NO₂)-OH |
| Carbodiimides (e.g., DCC, EDC) | High risk without additives. | Use is mandatory with an additive like HOBt or Oxyma to minimize epimerization. luxembourg-bio.combachem.com |
| Onium Salts (e.g., HBTU, HATU) | Generally efficient with low racemization due to in-situ formation of HOBt/HOAt esters. | A reliable choice for most standard couplings. thieme-connect.de |
| DEPBT | Exceptionally low racemization. | Highly recommended for critical steps where the risk of racemization is high. luxembourg-bio.combachem.com |
Biochemical and Enzymatic Studies Using Z D Arg No2 Oh As a Research Probe
Z-D-Arg(NO2)-OH as a Tool for Nitric Oxide Synthase (NOS) Research
This compound is widely employed as an inhibitor of nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO), a vital signaling molecule. nih.gov Its use has been fundamental to understanding the regulation of blood pressure, neurotransmission, and immune responses. chemimpex.com
This compound functions as a potent inhibitor of the three primary NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). nih.gov Research has established that it acts as a competitive inhibitor, binding to the same active site as the endogenous substrate, L-arginine. This prevents the oxidation of L-arginine and the subsequent formation of nitric oxide and L-citrulline. nih.gov The inhibitory constant (Ki) quantifies the potency of an inhibitor; while specific values vary between studies and experimental conditions, the competitive nature of this inhibition is a consistent finding across all isoforms.
| NOS Isoform | Typical Mechanism of Inhibition | Substrate Competed |
| Neuronal NOS (nNOS) | Competitive | L-Arginine |
| Inducible NOS (iNOS) | Competitive | L-Arginine |
| Endothelial NOS (eNOS) | Competitive | L-Arginine |
Competitive binding studies are essential for confirming the mechanism of enzyme inhibitors. In NOS systems, experiments are designed to demonstrate that the inhibitory effect of this compound can be surmounted by increasing the concentration of the substrate, L-arginine. By measuring the rate of NO production at various concentrations of both L-arginine and this compound, researchers can graphically represent the kinetic data, for example through a Lineweaver-Burk plot, to visually confirm the competitive relationship. These studies are crucial for validating that this compound directly competes with L-arginine for the enzyme's active site, a foundational concept in its use as a specific NOS inhibitor in research. nih.gov
Investigations into Inhibition Kinetics and Mechanisms of NOS Isoforms
Research on Arginine Metabolic Pathways and Enzymes
The metabolic pathways of arginine are complex, with multiple enzymes competing for the same substrate. This compound is a valuable tool for dissecting these interactions, particularly the balance between nitric oxide production and the urea (B33335) cycle.
Arginase is a key enzyme that competes with NOS for L-arginine, converting it to L-ornithine and urea. researchgate.netmdpi.com This action can effectively reduce the amount of L-arginine available for NO synthesis, thereby regulating NO production. researchgate.net The potential for this compound to interact with arginase has been a subject of investigation. These studies help to characterize the substrate specificity of arginase and understand the competitive dynamics between the NOS and arginase pathways. The balance between these two enzymes is critical in various physiological and pathological states, including cardiovascular disease and immune responses. mdpi.com
In controlled laboratory settings using cell cultures, this compound is frequently used to inhibit NO production and study its physiological roles. For instance, in models using macrophages (like RAW 264.7 cells) or endothelial cells, adding this compound to the culture medium blocks cellular NOS activity. gla.ac.ukcellphysiolbiochem.com This allows researchers to investigate the downstream effects of reduced NO. Such in vitro models are instrumental in studying the involvement of NO in inflammatory processes, cell viability, and intercellular signaling, providing a controlled system to dissect complex biological responses. gla.ac.ukcellphysiolbiochem.com
Exploration of Interactions with Arginase Enzymes in Biochemical Systems
Utilization in Exploring Cellular Signaling Mechanisms and Biochemical Pathways
By selectively blocking NO synthesis, this compound enables researchers to explore the role of nitric oxide as a signaling molecule in a multitude of cellular pathways. chemimpex.com
One of the most well-documented signaling pathways involving NO is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By using this compound to inhibit NO production, scientists can directly observe the impact on cGMP levels and subsequent downstream effects, confirming the role of the NO/cGMP pathway in processes like vasodilation. nih.gov
Furthermore, NO interacts with other signaling molecules, such as reactive oxygen species (ROS), in a complex interplay that influences cellular health and disease. oup.com Inhibiting NO production with this compound allows for the isolation and study of these interconnected pathways. This helps to unravel the complex network of signals that govern cellular functions and responses to stress, providing insights that could lead to new therapeutic approaches. chemimpex.comunl.pt
Analytical Methodologies for Z D Arg No2 Oh Characterization and Quantification in Research Contexts
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing the purity of Z-D-Arg(NO2)-OH and for monitoring the progress of reactions in which it is a participant.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of amino acid derivatives like this compound. Manufacturers often specify a purity of greater than 99.0% as determined by HPLC. ruifuchemical.com The method's high resolution allows for the separation of the main compound from any impurities, such as starting materials, byproducts, or stereoisomers. watanabechem.co.jp For instance, the enantiomeric purity can be assessed, with specifications often requiring the L-enantiomer to be present at a level of ≤0.5%. watanabechem.co.jp In peptide synthesis, HPLC is used to monitor the coupling reactions and the removal of protecting groups. google.com It should be noted that the choice of the mobile phase is critical; for example, the use of trifluoroacetic acid (TFA) in the solvent system for analyzing peptidyl diazomethyl ketones can lead to the formation of a trifluoroacetate (B77799) derivative, which is what is observed in the chromatogram. thieme-connect.de
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust method for both qualitative and quantitative analysis. In the context of this compound, LC-MS is invaluable for monitoring reaction progress in real-time. nih.gov It allows for the identification of reactants, intermediates, and products based on their mass-to-charge ratios, confirming the successful formation of the desired compound or peptide fragment. nih.gov This technique is also employed in the analysis of complex biological matrices to quantify arginine and its metabolites, which is crucial for studying the L-arginine/nitric oxide pathway. nih.govnih.gov LC-MS/MS, a tandem mass spectrometry approach, enhances selectivity and sensitivity, enabling the detection of specific amino acid derivatives even at low concentrations. biocrick.com
| Parameter | Typical Value/Condition | Purpose |
| Purity Specification | >99.0% ruifuchemical.com | Ensures the quality of the starting material for synthesis. |
| Enantiomeric Purity | ≤0.5% of the L-enantiomer watanabechem.co.jp | Verifies the stereochemical integrity of the compound. |
| Mobile Phase | Gradient of organic solvent (e.g., acetonitrile) and water, often with an additive like TFA. thieme-connect.de | To achieve optimal separation of the compound from impurities. |
| Detection | UV at a specific wavelength (e.g., 214 nm). nih.gov | To quantify the amount of the compound and impurities. |
Spectroscopic Methods for Structural Elucidation of this compound and Its Derivatives (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular structure and composition.
Mass Spectrometry (MS): Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. researchgate.net For this compound, its molecular weight is 353.34 g/mol , and its molecular formula is C₁₄H₁₉N₅O₆. iris-biotech.de High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov In peptide synthesis, MS is used to verify the mass of the synthesized peptides and their fragments. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for analyzing biomolecules like peptides, as it allows for the formation of gas-phase ions without significant fragmentation. researchgate.net
| Spectroscopic Method | Parameter | Value | Reference |
| Mass Spectrometry | Molecular Weight | 353.34 g/mol | iris-biotech.de |
| Molecular Formula | C₁₄H₁₉N₅O₆ | iris-biotech.de | |
| NMR Spectroscopy | ¹H NMR | Predicted data available | molbase.com |
Biochemical Assay Development for Measuring Enzyme Activity and Metabolite Levels in Research Studies
This compound and its deprotected form, D-arginine, can be utilized in the development of biochemical assays to investigate enzyme activity and the levels of related metabolites, particularly within the nitric oxide (NO) pathway.
The production of NO from arginine is a critical biological process, and understanding its regulation is a significant area of research. researchgate.net Assays are developed to measure the activity of enzymes like nitric oxide synthase (NOS) and arginase, which are involved in arginine metabolism. researchgate.net Chromogenic and fluorogenic substrates are often designed to mimic the natural substrates of these enzymes. diapharma.comgoogle.com For example, a substrate might consist of a peptide sequence recognized by a specific protease, coupled to a chromophore or fluorophore. diapharma.com Cleavage of the substrate by the enzyme releases the reporter molecule, leading to a measurable change in absorbance or fluorescence, which is proportional to the enzyme's activity. nih.gov
In the context of studying the L-arginine/NO pathway, this compound could potentially be used as a control or a component in developing assays to screen for inhibitors or modulators of enzymes that act on arginine or its derivatives. The quantification of arginine and its metabolites, such as ornithine and citrulline, in biological samples like erythrocytes, is crucial for evaluating the pathway's status. nih.gov This is often achieved using sensitive methods like LC-MS/MS. nih.gov
Chirooptical Methods for Evaluating Enantiomeric Purity and Stability (e.g., Optical Rotatory Dispersion)
Chirooptical methods are essential for determining the enantiomeric purity and stereochemical stability of chiral molecules like this compound.
Optical Rotation: A fundamental chirooptical property is the specific optical rotation, which is the angle to which a plane of polarized light is rotated when passing through a solution of a chiral compound. For Z-D-Arg-OH, a specific optical rotation value of +7.0 to +11.0° (c=1, 1M HCl) has been reported. glentham.com This measurement is a critical quality control parameter to confirm the correct enantiomer is present. glentham.com The optical purity of peptide aldehydes can also be assessed by measuring the optical rotation of the corresponding alcohol formed after reduction. thieme-connect.de
Stability to Racemization: The stability of the chiral center is a key concern, especially during chemical synthesis and purification. Some peptide aldehydes are prone to racemization, particularly when exposed to silica (B1680970) gel during chromatography. thieme-connect.de The extent of racemization can be influenced by the nature of the amino acid residue, with Z-Arg(NO2)-H showing a relatively low tendency for racemization compared to other protected amino acid aldehydes. thieme-connect.de
| Method | Parameter | Reported Value | Significance |
| Optical Rotation | Specific Optical Rotation ([α]20/D) | +7.0 - +11.0 ° (c=1, 1M HCl) glentham.com | Confirms the presence of the D-enantiomer. |
Future Directions and Emerging Research Avenues for Z D Arg No2 Oh
Development of Novel and Efficient Synthetic Strategies for Z-D-Arg(NO2)-OH and Complex Peptides
The synthesis of peptides, particularly those containing arginine, is a complex process where the choice of protecting group is critical. nih.govmdpi.com The nitro (NO2) group, used in this compound, has been revisited as a viable option in modern synthetic protocols, such as fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com Future research is focused on optimizing its use to create more efficient and reliable synthetic routes.
A significant challenge in arginine incorporation during peptide synthesis is the formation of δ-lactam, a major side-reaction. mdpi.comresearchgate.net Studies have shown that the nitro protecting group effectively prevents this side-reaction. mdpi.comresearchgate.net Future work will likely aim to build on this advantage, developing standardized protocols that leverage Fmoc-Arg(NO2)-OH for the synthesis of complex, arginine-rich peptides where δ-lactam formation is a known issue.
Key areas for development include:
Improved Deprotection Methods: While the nitro group is stable, its removal requires specific conditions. Research is exploring milder and more efficient cleavage methods. One promising approach involves using SnCl2 as a reducing agent under mild acidic conditions, which allows the protecting group to be removed while the peptide is still attached to the resin. nih.govmdpi.com
Innovative Technologies: The application of sonochemistry and microwave-assisted solid-phase peptide synthesis (MW-SPPS) are emerging as powerful tools to facilitate difficult synthetic steps. mdpi.comacs.org Sonochemistry, for instance, has been shown to accelerate the removal of the NO2 group from peptides containing multiple arginine residues. mdpi.comresearchgate.net Future strategies will likely integrate these technologies to reduce reaction times and improve the purity of crude peptides containing this compound. acs.org
Optimization for Large-Scale Synthesis: As more arginine-containing peptides become therapeutic agents, there is a growing need for cost-effective, large-scale synthesis. mdpi.comnih.gov The low cost of nitro-protected arginine building blocks makes them attractive for industrial applications. nih.gov Future research will focus on adapting and scaling up these optimized synthetic strategies for cGMP (current Good Manufacturing Practice) production of therapeutic peptides. acs.org
Exploration of New Applications as a Chemical Biology Tool and Probe in Advanced Systems
Nω-nitro-L-arginine is well-established as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme that produces the critical signaling molecule nitric oxide (NO). ontosight.aiwikipedia.org This inhibitory action makes nitroarginine (B1678959) derivatives invaluable tools for studying the physiological and pathological roles of NO in areas like cardiovascular disease, neurological disorders, and immune response. ontosight.ainih.gov
While much research has focused on the L-isomer (L-NNA), the D-isomer, this compound, presents unique opportunities for future exploration as a chemical biology tool.
Emerging research avenues include:
Stereospecific Probes: The stereochemistry of a molecule can dramatically affect its biological activity. Future studies could investigate the specific interactions of this compound with NOS isoforms or other biological targets. It could serve as a crucial control compound to differentiate between specific enzymatic inhibition and non-specific effects, or it may reveal novel, stereospecific binding modes.
Development of Novel Derivatives: The core structure of this compound can be chemically modified to create new probes with tailored properties. For instance, research into new L-arginine derivatives has yielded compounds with significant antioxidant activity, particularly those featuring nitro substituents on an aromatic ring. farmaciajournal.com Similar strategies could be applied to the D-arginine scaffold to develop new classes of bioactive molecules.
Probes for Pathological Processes: Given the role of NO in a wide range of diseases, this compound and its future derivatives could be developed as probes to investigate disease mechanisms. For example, they could be used in studies of glutamate (B1630785) toxicity, ammonia (B1221849) toxicity, or vascular diseases where NO regulation is a key factor. ontosight.ainih.gov
Integration of Computational Chemistry and Modeling in Predicting Reactivity and Interactions
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering insights that are difficult to obtain through experiments alone. mit.edu Applying these methods to this compound can provide a deeper understanding of its behavior and guide future experimental work.
Future research directions in this area include:
Predicting Synthetic Reactivity: Computational models can be used to simulate the conditions of peptide synthesis. mit.edu By modeling the reaction pathways, researchers can predict the likelihood of side-reactions, such as δ-lactam formation or racemization, under various coupling and deprotection conditions. nih.gov This predictive power can accelerate the development of more robust and efficient synthetic protocols.
Modeling Enzyme-Inhibitor Interactions: Molecular docking and molecular dynamics simulations can elucidate how this compound and its derivatives interact with the active site of enzymes like nitric oxide synthase. nih.gov These models can help explain the basis for inhibitor potency and selectivity, and guide the rational design of new, more effective inhibitors with improved pharmacological profiles.
Understanding Electronic Properties: Advanced computational methods can model the electronic structure of this compound, helping to explain its chemical properties and reactivity. mit.edu This fundamental understanding is crucial for designing new applications and for interpreting experimental results in fields from materials science to atmospheric chemistry. copernicus.org
Research into Orthogonal Protecting Group Chemistry for Arginine Side Chains Beyond the Nitro Group
The synthesis of complex peptides often requires the use of multiple protecting groups that can be removed selectively without affecting others—a concept known as orthogonality. sigmaaldrich.comresearchgate.net While the nitro group is effective, the conditions required for its removal are not always compatible with other sensitive functional groups in a peptide. This has driven extensive research into alternative protecting groups for the arginine side chain. nih.govacs.org
The future of peptide synthesis relies on expanding the toolbox of orthogonal protecting groups. researchgate.net Research in this area focuses on developing new groups that can be removed under very mild and highly specific conditions.
A comparison of common arginine side-chain protecting groups highlights the ongoing trade-offs and areas for improvement:
| Protecting Group | Abbreviation | Common Removal Conditions | Key Features & Drawbacks |
| Nitro | NO2 | Catalytic hydrogenation; SnCl2 mdpi.comresearchgate.net | Prevents δ-lactam formation; removal can be harsh and may affect other residues like Trp. researchgate.net |
| Tosyl | Tos | Strong acids (e.g., HF) mdpi.com | Used in Boc chemistry; requires very harsh cleavage conditions. mdpi.com |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA, scavengers researchgate.net | More acid-labile than Tos, but cleavage can be slow. |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA researchgate.net | More acid-labile than Mtr; widely used in Fmoc-SPPS. nih.govacs.org |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Mild TFA researchgate.net | More acid-labile than Pmc, making it a preferred choice in many Fmoc syntheses. nih.govresearchgate.net |
| Bis-tert-butyloxycarbonyl | (Boc)2 | TFA-H2O (95:5) nih.gov | Prone to ornithine formation; can exhibit poor coupling efficiency. nih.govacs.org |
Future research will likely focus on groups that are removable by mechanisms entirely independent of the acid-labile (like Pbf, Pmc) and base-labile (Fmoc) groups used for the peptide backbone and other side chains. This includes groups sensitive to light (photolabile), specific enzymes, or unique chemical reagents, which would represent a significant advance in achieving true orthogonality for complex peptide synthesis. acs.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-D-Arg(NO2)-OH, and how do protective groups influence its stability during synthesis?
- Methodological Answer : The synthesis typically involves sequential protection of the α-amino group (e.g., using benzyloxycarbonyl, Z-group) and nitro-substitution at the guanidino moiety. Stability is enhanced by optimizing reaction conditions (e.g., pH, temperature) to prevent premature deprotection . Characterization via HPLC and NMR ensures purity and structural confirmation. Comparative studies with Boc-protected analogs (e.g., Boc-D-Arg(NO2)-OH) highlight differences in steric hindrance and solubility .
Q. How can researchers validate the purity and structural integrity of this compound in experimental settings?
- Methodological Answer : Use tandem techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity.
- Spectroscopy : H/C NMR for functional group analysis; mass spectrometry (ESI-MS) for molecular weight confirmation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate crystallinity and decomposition thresholds .
Q. What are the foundational biological assays to evaluate this compound's enzyme inhibition potential?
- Methodological Answer : Start with in vitro enzymatic assays (e.g., arginase or nitric oxide synthase inhibition). Use kinetic studies (Michaelis-Menten plots) to determine values. Include controls with unmodified arginine derivatives to isolate nitro-group effects. Standardize buffer conditions (pH 7.4, 37°C) to mimic physiological environments .
Advanced Research Questions
Q. How can contradictory data on this compound's binding affinities across studies be systematically resolved?
- Methodological Answer : Apply meta-analysis frameworks:
- Data Harmonization : Normalize variables (e.g., assay temperature, ionic strength) using standardized protocols.
- Statistical Reconciliation : Use multivariate regression to identify confounding factors (e.g., solvent polarity, protein isoforms).
- Cross-Validation : Compare results with structurally analogous compounds (e.g., Boc-D-Arg(NO2)-OH) to isolate nitro-group contributions .
Q. What computational strategies are effective for predicting this compound's interactions with non-canonical enzyme targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS):
- Docking : Screen against Protein Data Bank (PDB) entries for arginine-binding enzymes.
- Simulations : Run 100-ns trajectories to assess binding stability and free energy (MM-PBSA calculations).
- Validation : Correlate in silico results with SPR (surface plasmon resonance) binding assays .
Q. How should researchers design experiments to assess this compound's stability under varying pH and redox conditions?
- Methodological Answer : Implement a factorial design:
- Variables : pH (3–10), redox agents (e.g., glutathione, HO).
- Analytical Endpoints : LC-MS for degradation products; circular dichroism (CD) for conformational changes.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What are the best practices for integrating this compound into in vivo studies while minimizing off-target effects?
- Methodological Answer : Follow translational research frameworks:
- Dose Optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models.
- Targeted Delivery : Use nanoparticle encapsulation or prodrug strategies to enhance bioavailability.
- Toxicity Screening : Conduct transcriptomic profiling (RNA-seq) to identify unintended pathway activation .
Methodological Frameworks for Research Design
- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (this compound dosage), C omparison (unmodified arginine), O utcome (binding affinity) .
- FINER Criteria : Ensure questions are F easible (resource-aware), I nteresting (novel nitro-group effects), N ovel (understudied applications), E thical (animal welfare compliance), R elevant (therapeutic potential) .
Data Presentation and Reproducibility
- Structured Reporting : Follow IMRAD (Introduction, Methods, Results, Discussion) format with detailed supplementary materials (raw spectra, simulation parameters) .
- Reproducibility Checklist : Document reagent lot numbers, instrument calibration dates, and statistical software versions (e.g., R, Python packages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
